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An In-Depth Technical Guide to Z-D-Aspartic Acid Derivatives: From Peptide Synthesis to

Apoptosis and Neuroscience Research

Abstract
The term "Z-D-Asp-OMe" represents a class of chemically modified amino acid derivatives with

significant, yet distinct, applications across biochemistry, drug development, and neuroscience.

This guide provides a comprehensive technical overview, disambiguating the nomenclature

and detailing the multifaceted roles of these compounds. We will explore N-Benzyloxycarbonyl-

D-aspartic acid methyl esters as fundamental building blocks in peptide synthesis, elucidating

the strategic importance of their protecting groups. A primary focus will be on their incorporation

into irreversible caspase inhibitors, where the O-methylation of the aspartate side chain is a

critical modification for enhancing cell permeability to study and control apoptosis. Furthermore,

this guide will touch upon the intrinsic biological significance of the D-aspartate moiety as an

endogenous neuromodulator, highlighting the potential for these derivatives in

neuropharmacological research. Through detailed protocols, mechanistic diagrams, and an

exploration of the causality behind experimental design, this document serves as an essential

resource for researchers and scientists in the field.
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Part 1: Foundational Chemistry of Z-D-Aspartic Acid
Derivatives
A precise understanding of the structure and nomenclature of Z-D-Aspartic acid derivatives is

paramount for their correct application. The ambiguity in "Z-D-Asp-OMe" necessitates a clear

distinction between the key variants used in research.

Nomenclature and Structural Disambiguation
The core components of the name are:

Z: Refers to the Benzyloxycarbonyl (formerly Carbobenzoxy) group, a robust protecting

group for the α-amino group of the amino acid. It is removable under non-acidic conditions,

typically via catalytic hydrogenation.[1][2]

D-Asp: Denotes the D-isomer of Aspartic Acid, a non-proteinogenic amino acid with specific

roles in the nervous and endocrine systems.[3][4]

-OMe: Indicates a methyl ester. Its position is critical and defines the molecule's function.

The three primary structures are:

Z-D-Asp-OH (N-Carbobenzyloxy-D-aspartic Acid): The foundational protected D-amino acid

with two free carboxyl groups.[5]

Z-D-Asp-OMe (N-Carbobenzyloxy-D-aspartic acid α-methyl ester): The methyl ester is on

the alpha-carboxyl group (the one attached to the chiral carbon). The side-chain (β) carboxyl

group remains a free acid.

Z-D-Asp(OMe)-OH (N-Benzyloxycarbonyl-D-aspartic acid β-methyl ester): The methyl ester

is on the side-chain (β) carboxyl group.[1] The alpha-carboxyl group is free, making this a

key building block for introducing a protected D-aspartate residue into a peptide chain during

synthesis.[1][2]

Physicochemical Properties
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A summary of the key physicochemical properties is essential for handling, storage, and

application in synthetic protocols.

Property Z-D-Asp-OH Z-L-Asp-OMe* Z-D-Asp(OMe)-OH

Synonyms
N-Cbz-D-aspartic

Acid[5]

N-Cbz-L-Aspartic acid

1-methyl ester[6]

N-Cbz-D-Aspartic acid

4-methyl ester

CAS Number 78663-07-7 4668-42-2[6][7]
3160-47-2 (L-isomer)

[1]

Molecular Formula C₁₂H₁₃NO₆[8] C₁₃H₁₅NO₆[7] C₁₃H₁₅NO₆[1]

Molecular Weight 267.23 g/mol [8] 281.26 g/mol [7] 281.26 g/mol [1]

Appearance
White to off-white

solid

White to off-white

powder[9]

White to off-white

powder[1]

Storage
Store at -20°C for

long-term stability[10]

Store at -20°C for

long-term stability[9]

Store at -20°C for

long-term stability[2]

Note: Data for the D-

isomer of Z-Asp-OMe

is not readily

available; properties

of the more common

L-isomer are provided

for reference.

Part 2: Application in Apoptosis Research: The Role
of Z-D-Asp(OMe) in Caspase Inhibitors
The most prominent application of Z-Asp(OMe) derivatives in cell biology is as components of

peptide-based caspase inhibitors used to study and prevent apoptosis, or programmed cell

death.

Introduction to Caspases and Apoptosis
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Apoptosis is a highly regulated process essential for tissue homeostasis, and its dysregulation

is implicated in numerous diseases, including cancer and neurodegenerative disorders. The

process is executed by a family of cysteine proteases called caspases. These enzymes exist

as inactive zymogens (procaspases) and are activated through two primary pathways:

Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α)

to transmembrane death receptors, leading to the formation of the Death-Inducing Signaling

Complex (DISC) and activation of initiator caspase-8.[11]

Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress (e.g., DNA damage), leading to

mitochondrial outer membrane permeabilization, release of cytochrome c, formation of the

apoptosome, and activation of initiator caspase-9.[12]

Both pathways converge on the activation of effector caspases, primarily caspase-3 and

caspase-7, which cleave a multitude of cellular substrates, resulting in the characteristic

morphological and biochemical hallmarks of apoptosis.[11]
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Core Apoptosis Signaling Pathways.
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Mechanism of Peptide-Based Caspase Inhibition
Caspases recognize and cleave specific tetrapeptide sequences in their substrates, with a

stringent requirement for an Aspartic Acid (Asp) residue at the P1 position (the position

immediately N-terminal to the cleavage site). For example, caspase-3 and -7 preferentially

cleave the sequence Asp-Glu-Val-Asp (DEVD).

Peptide inhibitors leverage this specificity. They are designed with a preferred recognition

sequence (e.g., DEVD for caspase-3/7, VAD for pan-caspase) followed by a reactive group,

such as a fluoromethylketone (-FMK) or a chloromethylketone (-CMK). This design allows the

inhibitor to act as a "suicide substrate":

The peptide sequence directs the inhibitor to the active site of the target caspase.

The inhibitor forms a covalent, irreversible bond with the catalytic cysteine residue in the

caspase's active site.

This irreversible binding permanently inactivates the enzyme, halting the apoptotic cascade.

The "-OMe" Modification: A Key for Cell Permeability
Causality: A significant challenge in targeting intracellular enzymes like caspases is delivering

the inhibitor across the plasma membrane. Peptide inhibitors containing free carboxyl groups

(like the side chain of Aspartic Acid) are negatively charged at physiological pH. This charge

makes them highly polar and prevents passive diffusion across the lipid bilayer of the cell

membrane.

The O-methylation of the aspartic acid side chain—creating Z-Asp(OMe)—neutralizes this

negative charge.[13] This esterification dramatically increases the lipophilicity (fat-solubility) of

the peptide, facilitating its passage through the cell membrane and enabling it to reach its

cytosolic targets.[13] Once inside the cell, intracellular esterases can cleave the methyl ester,

regenerating the free carboxyl group which may be important for optimal binding to the

caspase active site.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 17 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2564993/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2564993/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592387?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Plasma Membrane Intracellular (Cytosol)

Esterases

Peptide-Asp-FMK
(Charged, Impermeable)

 Blocked

Peptide-Asp(OMe)-FMK
(Neutral, Permeable)

 Diffuses

 Hydrolysis

 Active Inhibitor

Click to download full resolution via product page

Effect of O-methylation on cell permeability.

Experimental Protocol: Assessing Apoptosis Inhibition
in Cell Culture
This protocol describes a self-validating system to test the efficacy of a cell-permeable, pan-

caspase inhibitor (e.g., Z-VAD(OMe)-FMK) in preventing apoptosis in a suspension cell line like

Jurkat T-cells.

Objective: To determine if pre-treatment with a caspase inhibitor can prevent staurosporine-

induced apoptosis.

Materials:

Jurkat cells in logarithmic growth phase.

Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin).[14][15]

Staurosporine (apoptosis inducer), 1 mM stock in DMSO.
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Pan-caspase inhibitor Z-VAD(OMe)-FMK, 20 mM stock in DMSO.[16]

Phosphate-Buffered Saline (PBS).

Caspase-Glo® 3/7 Assay Kit (or similar luminescence-based kit).

Sterile cell culture plates (96-well, white-walled for luminescence).[17]

Luminometer.

Workflow Diagram:
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Workflow for Caspase Inhibition Assay.

Step-by-Step Methodology:
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Cell Plating:

Count Jurkat cells and adjust the density to 1x10⁵ cells/mL in pre-warmed complete

media.

Dispense 100 µL of the cell suspension into each well of a white-walled 96-well plate

(10,000 cells/well).

Pre-treatment (Inhibitor Addition):

Rationale: The inhibitor must be present inside the cells before the apoptotic cascade is

initiated to be effective. A 1-hour pre-incubation is typically sufficient.

Prepare dilutions of the Z-VAD(OMe)-FMK inhibitor. For a final concentration of 50 µM,

add 0.25 µL of the 20 mM stock to the 100 µL of cells.

Self-Validating Controls:

Vehicle Control (Negative): Add an equivalent volume of DMSO (e.g., 0.25 µL) to a set

of wells. This establishes the baseline caspase activity in healthy cells.

Apoptosis Control (Positive): Add DMSO to another set of wells. These will later receive

the apoptosis inducer.

Inhibitor Only Control: Add the inhibitor to a set of wells. This ensures the inhibitor itself

is not cytotoxic or does not artifactually affect the assay.

Incubate the plate for 1 hour at 37°C, 5% CO₂.

Induction of Apoptosis:

Rationale: Staurosporine is a potent, broad-spectrum kinase inhibitor that reliably induces

the intrinsic apoptotic pathway.

Prepare a working dilution of staurosporine. To achieve a final concentration of 1 µM, add

1 µL of a 100 µM working stock to the relevant wells.

Add staurosporine to the "Apoptosis Control" wells and the inhibitor-treated wells.
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Add an equivalent volume of media or vehicle to the "Vehicle Control" and "Inhibitor Only"

wells.

Incubate the plate for 3-4 hours at 37°C, 5% CO₂.

Caspase Activity Measurement:

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

Mix on a plate shaker at 300-500 rpm for 30 seconds.

Incubate at room temperature for 1 hour, protected from light.

Rationale: The reagent contains a luminogenic caspase-3/7 substrate (containing the

DEVD sequence). When cleaved by active caspases, a substrate for luciferase is

released, generating a light signal proportional to caspase activity.

Data Acquisition and Analysis:

Measure luminescence using a plate-reading luminometer.

Analysis:

1. Subtract the average background reading (wells with media only) from all experimental

readings.

2. Normalize the data: Set the "Apoptosis Control" (Staurosporine + DMSO) signal to

100% activity. The "Vehicle Control" should be low.

3. Calculate the % inhibition for the inhibitor-treated wells relative to the "Apoptosis

Control". A successful experiment will show a significant reduction in luminescence in

the inhibitor-treated wells compared to the staurosporine-only wells.

Part 3: The Biological Significance of D-Aspartate in
Neuroscience

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 17 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592387?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


While the L-isomers of amino acids are the canonical building blocks of proteins, certain D-

amino acids have crucial, specialized roles. D-Aspartic acid (D-Asp) is a prominent example,

acting as an endogenous signaling molecule in the nervous and neuroendocrine systems.[3]

[18]

D-Aspartate as an Endogenous Neuromodulator
Neuroendocrine Role: D-Asp is involved in the regulation of hormone synthesis and release.

It has been shown to stimulate the release of luteinizing hormone (LH), growth hormone

(GH), and testosterone.[18]

Neurotransmitter/Neuromodulator Role: High concentrations of D-Asp are found in the brain

during embryonic development and early postnatal life, decreasing significantly in adulthood

due to the activity of the enzyme D-aspartate oxidase, which specifically degrades it.[4][19]

D-Asp fulfills many criteria of a neurotransmitter: it is synthesized in neurons, stored in

synaptic vesicles, and released upon neuronal depolarization.[20]

NMDA Receptor Agonism: A key mechanism of D-Asp's action in the brain is its function as

an agonist at the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate

receptor involved in synaptic plasticity, learning, and memory.[19] By binding to the

glutamate site on the NMDA receptor, D-Asp can modulate neuronal excitability and synaptic

strength.[4]

Research Applications
The use of Z-D-Asp derivatives provides a powerful tool for neuropharmacology. By protecting

the functional groups, Z-D-Asp-OH or its esterified variants can be incorporated into novel

peptides or used as pro-drugs for targeted delivery. This allows researchers to design specific

probes to investigate the D-Aspartate signaling pathway, develop antagonists or agonists with

improved pharmacokinetic properties, and explore the therapeutic potential of modulating

NMDA receptor activity in neurological disorders.

Part 4: Summary and Future Directions
Z-D-Aspartic acid methyl ester and its related derivatives are versatile chemical tools with

distinct and important applications. As Z-D-Asp(OMe)-OH, it is a crucial building block for

synthesizing peptides. When incorporated into larger peptide sequences like Z-VAD(OMe)-
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FMK, the O-methylated aspartate residue is indispensable for creating cell-permeable caspase

inhibitors, which are vital for studying apoptosis. Finally, the inherent biological activity of the D-

Aspartate moiety itself as a neuromodulator opens avenues for the use of these derivatives in

the development of novel neuropharmacological agents.

Future research will likely focus on developing more selective caspase inhibitors to dissect the

roles of individual caspases in disease. Additionally, the design of sophisticated Z-D-Asp-

containing peptides could yield powerful new tools to probe the function of D-amino acid

signaling in the brain, potentially leading to new therapies for conditions associated with NMDA

receptor hypofunction.

References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for

CID 7021783, Z-Asp-OMe. PubChem. Retrieved from [Link]

Aapptec. (n.d.). Z-D-Asp-OMe. Aapptec Peptides. Retrieved from [Link]

Gray, D. C., Mahrus, S., & Wells, J. A. (2008). Synthesis of Novel Caspase Inhibitors for

Characterization of the Active Caspase Proteome in Vitro and in Vivo. Journal of the

American Chemical Society. Retrieved from [Link]

Holly, T. A., Drincic, A., et al. (2001). Caspase inhibition and limitation of myocardial infarct

size: protection against lethal reperfusion injury. British Journal of Pharmacology. Retrieved

from [Link]

Gross, E., & Meienhofer, J. (n.d.). A convenient synthesis of aspartame. Journal of Chemical

Education. Retrieved from [Link]

Aapptec. (n.d.). Z-Asp(OMe)-OH [3160-47-2]. Aapptec Peptides. Retrieved from [Link]

Community, T. M., Abe, J., et al. (2013). Novel mechanisms for caspase inhibition protecting

cardiac function with chronic pressure overload. Journal of Molecular and Cellular

Cardiology. Retrieved from [Link]

Katane, M., & Homma, H. (2019). D-aspartate acts as a signaling molecule in nervous and

neuroendocrine systems. Amino Acids. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 17 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/7021783
https://www.benchchem.com/product/b592387/docs?utm_src=pdf-body#what-is-z-d-asp-ome
https://www.aapptec.com/z-d-asp-ome-azd203
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2719266/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1572579/
https://pubs.acs.org/doi/pdf/10.1021/ed060p1062
https://www.aapptec.com/z-asp-ome-oh-3160-47-2
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4112117/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6647416/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592387?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rosini, E., Pollegioni, L., et al. (2019). Competitive Inhibitors Unveil Structure/Function

Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences.

Retrieved from [Link]

Errico, F., Nisticò, R., et al. (2012). New insights on the role of free D-aspartate in the

mammalian brain. Amino Acids. Retrieved from [Link]

Priebe, C., & Poso, A. (2000). Mechanism of action of aspartic proteinases: application of

transition-state analogue theory. Journal of Molecular Modeling. Retrieved from [Link]

D'Aniello, A. (2007). D-Aspartic acid: an endogenous amino acid with an important

neuroendocrine role. Brain Research Reviews. Retrieved from [Link]

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for

CID 2723942, N-(Benzyloxycarbonyl)aspartic acid. PubChem. Retrieved from [Link]

Spinelli, P., D'Aniello, S., et al. (2011). D-Aspartic acid is a novel endogenous

neurotransmitter. The FASEB Journal. Retrieved from [Link]

Errico, F., Napolitano, F., et al. (2009). D-aspartate: an atypical amino acid with

neuromodulatory activity in mammals. Reviews in the Neurosciences. Retrieved from [Link]

Kłoss, M., & Młynarczuk-Biały, I. (2007). The broad-spectrum caspase inhibitor Boc-Asp-

CMK induces cell death in human leukaemia cells. Biochimica et Biophysica Acta (BBA) -

Molecular Cell Research. Retrieved from [Link]

JoVE. (2016). Aseptic Techniques: Changing Cell Culture Media. YouTube. Retrieved from

[Link]

LabRoots. (2022). Using Chemically Defined Media for Cell Culture. YouTube. Retrieved

from [Link]

Carneiro, B. A., & El-Deiry, W. S. (2020). A Cell's Fate: An Overview of the Molecular Biology

and Genetics of Apoptosis. MDPI. Retrieved from [Link]

Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death. Toxicologic Pathology.

Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 17 Tech Support

https://www.frontiersin.org/articles/10.3389/fmolb.2019.00008/full
https://pubmed.ncbi.nlm.nih.gov/22847427/
https://pubmed.ncbi.nlm.nih.gov/11082006/
https://pubmed.ncbi.nlm.nih.gov/17118457/
https://pubchem.ncbi.nlm.nih.gov/compound/N-_Benzyloxycarbonyl_aspartic-acid
https://pubmed.ncbi.nlm.nih.gov/21493789/
https://pubmed.ncbi.nlm.nih.gov/20397623/
https://pubmed.ncbi.nlm.nih.gov/17936838/
https://www.youtube.com/watch?v=d-W_8R1422w
https://www.youtube.com/watch?v=zJg649-3aG4
https://www.mdpi.com/1422-0067/21/9/3019
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2117903/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592387?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. pdf.benchchem.com [pdf.benchchem.com]

3. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC
[pmc.ncbi.nlm.nih.gov]

4. D-aspartate: an atypical amino acid with neuromodulatory activity in mammals - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. N-Carbobenzoxy-D-aspartic Acid | 78663-07-7 | Tokyo Chemical Industry (India) Pvt. Ltd.
[tcichemicals.com]

6. 4668-42-2(Z-Asp-OMe) | Kuujia.com [kuujia.com]

7. Z-Asp-OMe | C13H15NO6 | CID 7021783 - PubChem [pubchem.ncbi.nlm.nih.gov]

8. scbt.com [scbt.com]

9. medchemexpress.com [medchemexpress.com]

10. medchemexpress.com [medchemexpress.com]

11. mdpi.com [mdpi.com]

12. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

13. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase
Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

14. youtube.com [youtube.com]

15. Cell Culture & Analysis [sigmaaldrich.com]

16. selleckchem.com [selleckchem.com]

17. m.youtube.com [m.youtube.com]

18. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role -
PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 17 Tech Support

https://www.benchchem.com/product/b592387?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/3005/Z_Asp_OMe_OH_A_Versatile_Building_Block_for_the_Synthesis_of_Novel_Peptides.pdf
https://pdf.benchchem.com/3005/An_In_depth_Technical_Guide_to_Z_Asp_OMe_OH_A_Protected_Amino_Acid_Derivative_for_Peptide_Synthesis.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3555687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3555687/
https://pubmed.ncbi.nlm.nih.gov/20397623/
https://pubmed.ncbi.nlm.nih.gov/20397623/
https://www.tcichemicals.com/IN/en/p/C0689
https://www.tcichemicals.com/IN/en/p/C0689
https://www.kuujia.com/cas-4668-42-2.html
https://pubchem.ncbi.nlm.nih.gov/compound/Z-Asp-OMe
https://www.scbt.com/p/n-carbobenzyloxy-d-aspartic-acid-78663-07-7
https://www.medchemexpress.com/z-asp-ome.html
https://www.medchemexpress.com/z-d-asp-oh.html
https://www.mdpi.com/1422-0067/20/17/4133
https://pmc.ncbi.nlm.nih.gov/articles/PMC2117903/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2564993/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2564993/
https://www.youtube.com/watch?v=xYLeAGfWTEA
https://www.sigmaaldrich.com/US/en/products/cell-culture-and-analysis
https://www.selleckchem.com/Caspase.html
https://m.youtube.com/watch?v=NSHjhbgWC-g
https://pubmed.ncbi.nlm.nih.gov/17118457/
https://pubmed.ncbi.nlm.nih.gov/17118457/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592387?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


19. New insights on the role of free D-aspartate in the mammalian brain - PubMed
[pubmed.ncbi.nlm.nih.gov]

20. D-Aspartic acid is a novel endogenous neurotransmitter - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [what is Z-D-Asp-OMe]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b592387/docs#what-is-z-d-asp-
ome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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